Negishi coupling is a powerful cross-coupling reaction in organic chemistry that allows for the formation of new carbon-carbon bonds. It involves reacting an organic halide (RX) with an organozinc reagent (RZnX) in the presence of a palladium catalyst. 3-Methoxyphenylzinciodide serves as a valuable reagent in Negishi couplings due to the presence of the methoxy group (CH3O) at the 3rd position of the phenyl ring.
The methoxy group activates the phenyl ring, making it more nucleophilic and facilitating the carbon-carbon bond formation with various electrophilic partners like alkyl halides, vinyl halides, and aryl halides. This enables the introduction of a 3-methoxyphenyl group into various organic molecules with high efficiency and regioselectivity (referring to the specific position where the new bond is formed). PubChem, 3-Methoxyphenylzinc iodide:
Here are some examples of scientific research utilizing 3-methoxyphenylzinciodide in Negishi couplings: